Me-Tet-PEG8-Maleimide
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Overview
Description
Me-Tet-PEG8-Maleimide is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains eight polyethylene glycol (PEG) units, a tetrazine group, and a maleimide group. This compound is known for its ability to undergo specific inverse electron demand Diels-Alder reactions with compounds containing trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG8-Maleimide involves the incorporation of three main components: the tetrazine group, the PEG8 chain, and the maleimide group. The tetrazine group provides high reactivity and specificity, enabling rapid and selective click reactions with alkynes or cyclooctynes . The maleimide group is known for its ability to degrade in aqueous media, making it useful in drug delivery studies .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful control of reaction parameters such as temperature, pH, and solvent choice to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG8-Maleimide primarily undergoes inverse electron demand Diels-Alder reactions (iEDDA) with TCO-containing compounds . This reaction is highly specific and efficient, making it suitable for various applications in chemical biology and drug delivery.
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires the presence of TCO-containing compounds under mild conditions. The reaction is usually carried out in aqueous media, where the maleimide group can degrade .
Major Products Formed
The major products formed from the reaction of this compound with TCO-containing compounds are stable conjugates that can be used for targeted drug delivery and other applications .
Scientific Research Applications
Me-Tet-PEG8-Maleimide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Me-Tet-PEG8-Maleimide involves its tetrazine group undergoing a specific iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise delivery of therapeutic agents to target sites. The maleimide group degrades in aqueous media, facilitating the release of the drug at the desired location .
Comparison with Similar Compounds
Similar Compounds
Tetrazine-PEG4-Maleimide: Contains four PEG units and a similar tetrazine and maleimide structure.
Tetrazine-PEG12-Maleimide: Contains twelve PEG units, offering different solubility and reactivity properties.
Tetrazine-PEG2-Maleimide: Contains two PEG units, providing a shorter linker length.
Uniqueness
Me-Tet-PEG8-Maleimide is unique due to its optimal PEG chain length, which balances solubility and reactivity. The eight PEG units provide sufficient flexibility and hydrophilicity, making it suitable for a wide range of applications in drug delivery and bioconjugation .
Properties
Molecular Formula |
C36H53N7O12 |
---|---|
Molecular Weight |
775.8 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C36H53N7O12/c1-29-39-41-36(42-40-29)31-4-2-30(3-5-31)28-38-33(45)9-12-48-14-16-50-18-20-52-22-24-54-26-27-55-25-23-53-21-19-51-17-15-49-13-10-37-32(44)8-11-43-34(46)6-7-35(43)47/h2-7H,8-28H2,1H3,(H,37,44)(H,38,45) |
InChI Key |
DPIXENUKPGJLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
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